![molecular formula C20H16FN5OS B2384918 2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide CAS No. 852373-76-3](/img/structure/B2384918.png)
2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide” is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a triazolopyridazine group, a thio group, and an o-tolyl group . These groups suggest that the compound might have interesting chemical and physical properties, and potentially useful biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring. The fluorophenyl and o-tolyl groups are aromatic and would contribute to the overall stability of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The thio group might be susceptible to oxidation, and the triazolopyridazine ring might undergo reactions at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the fluorine atom could make the compound more lipophilic, which might affect its solubility and its ability to cross cell membranes .Wissenschaftliche Forschungsanwendungen
- The compound’s fused-triazole backbone with two C-amino groups as substituents makes it a promising building block for constructing very thermally stable energetic materials .
- A derivative of this compound, (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine (Compound 1), has been evaluated as a potent DPP-IV inhibitor for treating type 2 diabetes .
- Approaches toward medicinal chemistry relevant building blocks based on the [1,2,4]triazolo[4,3-a]pyrazine platform have been elaborated, providing quick and multigram access to derivatives starting from commercially available reagents .
- A series of 6-alkoxy-3-aryl-[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine derivatives, likely related to our compound, exhibit potent antiproliferative activities against A549, Bewo, and MCF-7 cells .
- The compound “2-((3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethan-1-amine” (CAS 1204298-33-8) is available for bulk manufacturing and sourcing .
Energetic Materials:
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors:
Medicinal Chemistry Building Blocks:
Antitumor Activities:
Chemical Synthesis and Sourcing:
Chemical Properties and Toxicity Information:
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit enzymes such asdipeptidyl peptidase IV (DPP-IV) and lysine-specific demethylase 1 (LSD1) . These enzymes play crucial roles in various biological processes, including glucose metabolism and gene expression regulation, respectively.
Mode of Action
Similar compounds have been shown to interact with their targets throughhydrogen bonding . For instance, the nitrogen atom in the pyridine ring of a similar compound was found to interact with a specific residue (Met332) in LSD1, leading to improved activity .
Biochemical Pathways
Inhibition of dpp-iv can impact theincretin pathway , which plays a key role in regulating insulin secretion . Similarly, inhibition of LSD1 can affect histone methylation patterns , thereby influencing gene expression .
Pharmacokinetics
A similar compound was found to be orally active and showed good bioavailability in preclinical species .
Result of Action
Inhibition of dpp-iv can lead to increased levels of incretins, thereby enhancing insulin secretion and potentially improving glycemic control in type 2 diabetes . Inhibition of LSD1 can lead to changes in gene expression, which could potentially inhibit the proliferation and migration of cancer cells .
Eigenschaften
IUPAC Name |
2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5OS/c1-13-4-2-3-5-16(13)22-18(27)12-28-19-11-10-17-23-24-20(26(17)25-19)14-6-8-15(21)9-7-14/h2-11H,12H2,1H3,(H,22,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLEIROHCGDELSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)F)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.